

Mefatinib's Efficacy on T790M-Positive Tumors: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mefatinib

Cat. No.: B12395062

[Get Quote](#)

For researchers and drug development professionals navigating the landscape of targeted therapies for non-small cell lung cancer (NSCLC), understanding the efficacy of different tyrosine kinase inhibitors (TKIs) against specific resistance mutations is paramount. The EGFR T790M mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs, presents a significant clinical challenge. This guide provides a detailed comparison of **Mefatinib**, a second-generation TKI, with the third-generation TKI Osimertinib and standard platinum-based chemotherapy for the treatment of T790M-positive tumors.

Executive Summary

Mefatinib, a second-generation irreversible pan-EGFR inhibitor, has demonstrated efficacy in the first-line treatment of EGFR-mutant NSCLC. However, its utility in patients with pre-existing T790M-positive tumors is negligible. The T790M mutation is, in fact, the predominant mechanism of acquired resistance to **Mefatinib**, emerging in approximately 42.1% of patients who progress on the therapy.^{[1][2]} In stark contrast, Osimertinib, a third-generation TKI, was specifically designed to inhibit both EGFR-sensitizing mutations and the T790M resistance mutation. Clinical data robustly supports Osimertinib's superior efficacy in this patient population when compared to both **Mefatinib**'s expected performance and the outcomes of standard chemotherapy.

Quantitative Data Comparison

The following tables summarize the clinical efficacy of **Mefatinib** (in the context of resistance development), Osimertinib, and platinum-pemetrexed chemotherapy in patients with EGFR-

mutant NSCLC, with a focus on the T790M mutation.

Table 1: Efficacy of **Mefatinib** in First-Line EGFR-Mutant NSCLC (Phase Ib/II Study)

Endpoint	Mefatinib (60mg or 80mg daily)
Overall Response Rate (ORR)	84.9%
Disease Control Rate (DCR)	97.2%
Median Progression-Free Survival (PFS)	15.4 months
Median Overall Survival (OS)	31.6 months
Incidence of T790M as Resistance Mechanism	42.1%

Data from a study of first-line treatment in a broad EGFR-mutant population, not specifically T790M-positive at baseline.[\[1\]](#)[\[2\]](#)

Table 2: Comparative Efficacy in T790M-Positive NSCLC (AURA3 Phase III Trial)

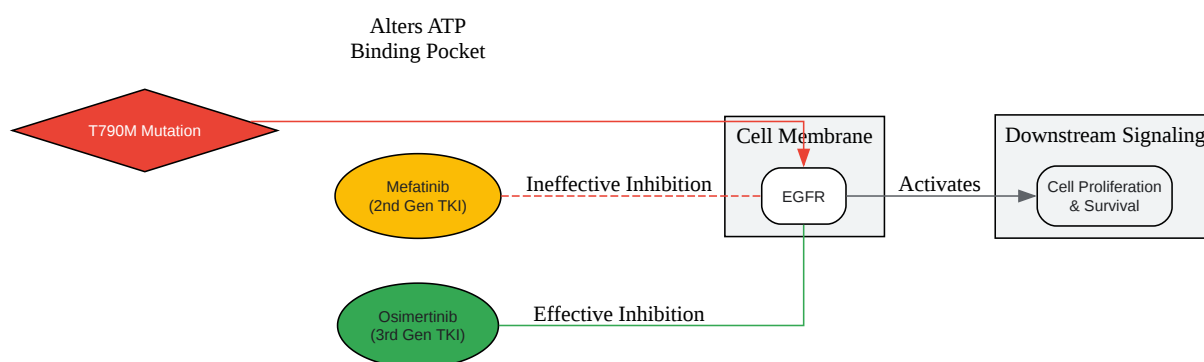
Endpoint	Osimertinib (80mg daily)	Platinum-Pemetrexed Chemotherapy
Overall Response Rate (ORR)	71%	31%
Disease Control Rate (DCR)	Not Reported	Not Reported
Median Progression-Free Survival (PFS)	10.1 months	4.4 months
Median Overall Survival (OS)	26.8 months	22.5 months

This trial directly compared Osimertinib to chemotherapy in patients with T790M-positive NSCLC who had progressed on a prior EGFR-TKI.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Signaling Pathway and Mechanism of Action

The T790M "gatekeeper" mutation in exon 20 of the EGFR gene alters the ATP binding pocket of the kinase domain. This change increases the receptor's affinity for ATP to near wild-type

levels, which significantly reduces the potency of ATP-competitive inhibitors like the first- and second-generation TKIs, including **Mefatinib**.^[7] Osimertinib, a third-generation inhibitor, is designed to form a covalent bond with a cysteine residue (C797) in the EGFR kinase domain, allowing it to effectively inhibit the receptor's activity even in the presence of the T790M mutation.^[3]



[Click to download full resolution via product page](#)

EGFR signaling with T790M resistance.

Experimental Protocols

Mefatinib Phase Ib/II Study (First-Line EGFR-Mutant NSCLC)

This was an open-label, single-arm, multi-center study to evaluate the efficacy and safety of **Mefatinib** in patients with previously untreated, advanced (Stage IIIB-IV) NSCLC harboring EGFR mutations (exon 19 deletion or L858R).^[2]

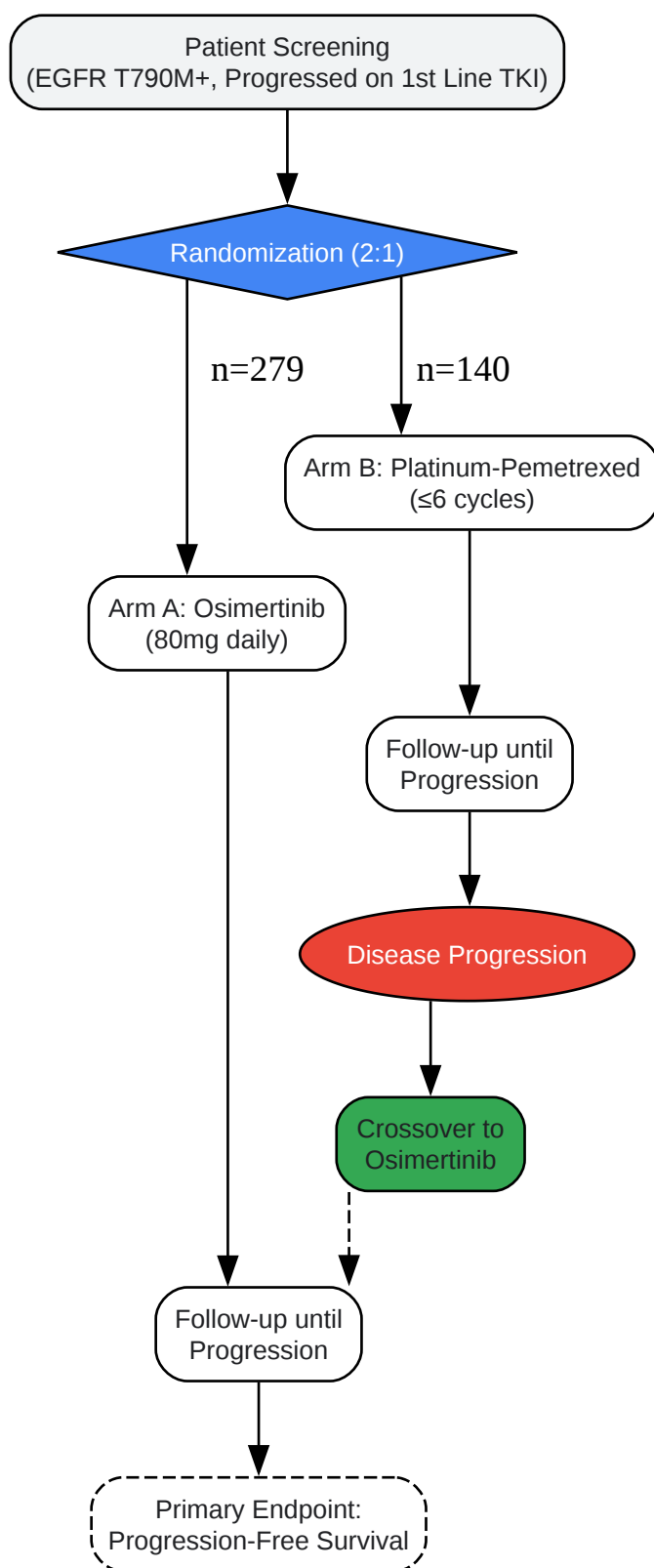
- Patient Population: 106 patients with EGFR-mutant stage IIIB-IV NSCLC.
- Treatment: Patients received **Mefatinib** orally at a daily dose of either 60 mg (n=51) or 80 mg (n=55).

- Primary Endpoint: Progression-Free Survival (PFS).
- Secondary Endpoints: Overall Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), and safety.
- Resistance Mechanism Analysis: For patients who experienced disease progression, targeted sequencing of plasma samples was performed to identify mechanisms of acquired resistance, including the T790M mutation.[\[1\]](#)[\[2\]](#)

Osimertinib AURA3 Phase III Trial (Second-Line T790M-Positive NSCLC)

This was a Phase III, open-label, randomized study assessing the efficacy and safety of Osimertinib versus platinum-based chemotherapy plus pemetrexed in patients with EGFR T790M-positive advanced NSCLC whose disease had progressed on a first-line EGFR-TKI.[\[4\]](#)
[\[8\]](#)

- Patient Population: 419 patients with locally advanced or metastatic EGFR T790M-positive NSCLC, with radiological disease progression following first-line EGFR-TKI therapy. T790M status was confirmed centrally from a tissue biopsy.
- Randomization: Patients were randomized 2:1 to either the Osimertinib arm or the chemotherapy arm.
- Treatment Arms:
 - Osimertinib Arm (n=279): 80 mg Osimertinib orally, once daily.
 - Chemotherapy Arm (n=140): Pemetrexed (500 mg/m²) plus either cisplatin (75 mg/m²) or carboplatin (AUC5) intravenously every 3 weeks for up to six cycles. Pemetrexed maintenance was permitted.
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.
- Crossover: Patients in the chemotherapy arm were permitted to cross over to receive Osimertinib upon centrally confirmed disease progression.[\[3\]](#)[\[8\]](#)



[Click to download full resolution via product page](#)

AURA3 clinical trial workflow.

Conclusion

The available data clearly indicate that **Mefatinib** is not a viable treatment option for patients with T790M-positive NSCLC. The T790M mutation is a key mechanism of acquired resistance to **Mefatinib** and other second-generation EGFR TKIs. In contrast, the third-generation TKI Osimertinib has demonstrated significant and superior efficacy in this specific patient population, establishing it as a standard of care. When comparing therapeutic options for T790M-positive tumors, the focus should be on agents specifically designed to overcome this resistance mechanism, such as Osimertinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Mefatinib as first-line treatment of patients with advanced EGFR-mutant non-small-cell lung cancer: a phase Ib/II efficacy and biomarker study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 4. i-med.institute [i-med.institute]
- 5. researchgate.net [researchgate.net]
- 6. Critical Review of EGFR-Mutated NSCLC What We Do and Do Not Know | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 7. oncologypro.esmo.org [oncologypro.esmo.org]
- 8. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mefatinib's Efficacy on T790M-Positive Tumors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395062#validating-mefatinib-s-efficacy-on-t790m-positive-tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com